molecular formula C25H35NO4 B1665269 Alprafenone CAS No. 124316-02-5

Alprafenone

Cat. No.: B1665269
CAS No.: 124316-02-5
M. Wt: 413.5 g/mol
InChI Key: WUUQBRHWNUFEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of alprafenone involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include:

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Alprafenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include chromium trioxide (CrO3) for oxidation and sodium borohydride (NaBH4) for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alprafenone has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of alprafenone involves its interaction with cardiac ion channels. It primarily affects the sodium channels , reducing the upstroke velocity of the action potential in cardiac cells . This stabilizes the myocardial membrane and helps in managing arrhythmias. The molecular targets include voltage-gated sodium channels , which are crucial for the propagation of action potentials in cardiac tissues .

Comparison with Similar Compounds

Alprafenone is similar to other antiarrhythmic compounds such as propafenone and flecainide . it has unique properties that differentiate it from these compounds:

These comparisons highlight the uniqueness of this compound in terms of its specific interactions with cardiac ion channels and its potential therapeutic applications.

Properties

CAS No.

124316-02-5

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[3-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]-4-methoxyphenyl]-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3

InChI Key

WUUQBRHWNUFEEB-UHFFFAOYSA-N

SMILES

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O

Canonical SMILES

CCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone
AH 141
AH-141
alprafenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprafenone
Reactant of Route 2
Alprafenone
Reactant of Route 3
Reactant of Route 3
Alprafenone
Reactant of Route 4
Reactant of Route 4
Alprafenone
Reactant of Route 5
Reactant of Route 5
Alprafenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Alprafenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.